3-[(Azetidin-3-yloxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-3-yloxy)methyl]phenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a phenol group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]phenol typically involves the reaction of azetidine with a phenolic compound under specific conditions. . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyrrolidin-3-yloxy)methyl]phenol: Contains a pyrrolidine ring instead of an azetidine ring.
3-[(Morpholin-3-yloxy)methyl]phenol: Contains a morpholine ring instead of an azetidine ring.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]phenol is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure is less common and can lead to unique reactivity and interactions compared to its five- or six-membered ring counterparts .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)phenol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-2-8(4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2 |
InChI Key |
AAPJDTFJQQQPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.